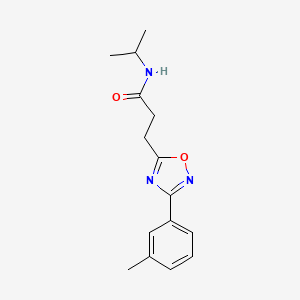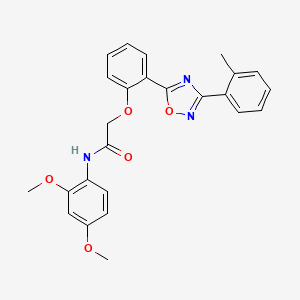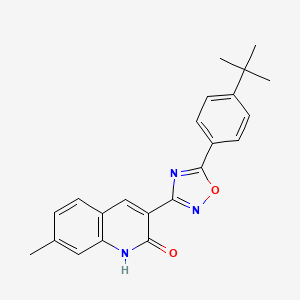
1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTZ-343 and is a tetrazole derivative. The aim of
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is not fully understood. However, it has been reported to act as a GABA-A receptor modulator, which may be responsible for its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may be responsible for its anxiolytic and antidepressant effects. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PTZ-343 has been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole in lab experiments is its potential use in the treatment of neurological disorders and cancer. It has also been reported to have low toxicity in animal models. However, one limitation of using PTZ-343 is the lack of understanding of its mechanism of action, which may limit its potential applications in the future.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole. One direction is to further investigate its mechanism of action to better understand its potential applications in various fields. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, the synthesis method of PTZ-343 can be optimized to improve its yield and reduce the cost of production.
Métodos De Síntesis
The synthesis of 1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole involves the reaction of phenylhydrazine with 5-phenyl-2H-tetrazole-2-methyl chloride in the presence of a base. The product obtained is then treated with acetic anhydride to yield the final compound. This method has been reported in the literature and has been used by researchers to synthesize PTZ-343 for various applications.
Aplicaciones Científicas De Investigación
1-Phenyl-5-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer activity, antifungal activity, and antibacterial activity. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. PTZ-343 has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
1-phenyl-5-[(5-phenyltetrazol-2-yl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8/c1-3-7-12(8-4-1)15-17-20-22(18-15)11-14-16-19-21-23(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJFPXNIKHPFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-[(5-phenyltetrazol-2-yl)methyl]tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)





![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)


![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)
